Cas no 130120-68-2 (6,8-Dichloro-9H-purin-2-amine)

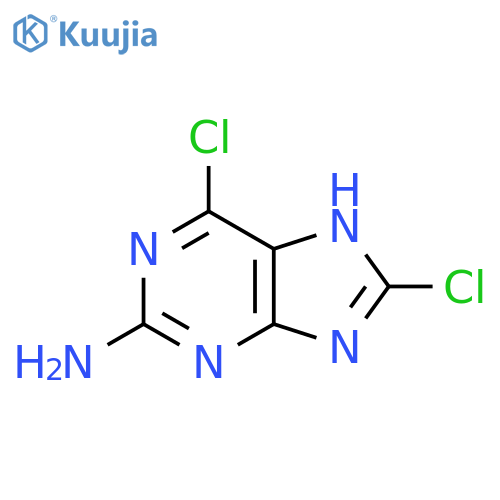

6,8-Dichloro-9H-purin-2-amine structure

商品名:6,8-Dichloro-9H-purin-2-amine

CAS番号:130120-68-2

MF:C5H3Cl2N5

メガワット:204.016817331314

MDL:MFCD14584487

CID:2136026

PubChem ID:5464677

6,8-Dichloro-9H-purin-2-amine 化学的及び物理的性質

名前と識別子

-

- 6,8-dichloro-9H-Purin-2-amine

- 2-amino-6,8-dichloropurine

- 6,8-Dichloro-7H-purin-2-ylamine

- NSC23168

- TVRLITZXKLOOBY-UHFFFAOYSA-N

- 6,8-Dichloro-9H-purin-2-ylamine

- 9H-Purin-2-amine, 6,8-dichloro-

- SCHEMBL3158626

- AKOS037645369

- 130120-68-2

- NSC-23168

- AS-60417

- 6,8-dichloro-7H-purin-2-amine

- Y11344

- DB-062727

- CS-0090426

- 6,8-Dichloro-9H-purin-2-amine

-

- MDL: MFCD14584487

- インチ: 1S/C5H3Cl2N5/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H3,8,9,10,11,12)

- InChIKey: TVRLITZXKLOOBY-UHFFFAOYSA-N

- ほほえんだ: ClC1C2=C(N=C(N)N=1)N=C(N2)Cl

計算された属性

- せいみつぶんしりょう: 202.9765505g/mol

- どういたいしつりょう: 202.9765505g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.5

- 疎水性パラメータ計算基準値(XlogP): 1.7

6,8-Dichloro-9H-purin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM363516-1g |

6,8-dichloro-7H-purin-2-amine |

130120-68-2 | 95%+ | 1g |

$268 | 2024-08-02 | |

| eNovation Chemicals LLC | Y0998273-1g |

6,8-Dichloro-9H-purin-2-amine |

130120-68-2 | 95% | 1g |

$480 | 2024-08-02 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB31550-0.25g |

6,8-dichloro-9H-Purin-2-amine |

130120-68-2 | 97% | 0.25g |

2058.00 | 2021-06-01 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB31550-0.1g |

6,8-dichloro-9H-Purin-2-amine |

130120-68-2 | 97% | 0.1g |

¥1029 | 2023-09-15 | |

| Ambeed | A929335-1g |

6,8-Dichloro-7H-purin-2-ylamine |

130120-68-2 | 98% | 1g |

$99.0 | 2025-02-26 | |

| Ambeed | A929335-250mg |

6,8-Dichloro-7H-purin-2-ylamine |

130120-68-2 | 98% | 250mg |

$25.0 | 2025-02-26 | |

| Aaron | AR000UQ8-250mg |

9H-Purin-2-amine, 6,8-dichloro- |

130120-68-2 | 95% | 250mg |

$32.00 | 2025-01-20 | |

| A2B Chem LLC | AA38724-100mg |

9H-Purin-2-amine, 6,8-dichloro- |

130120-68-2 | 95% | 100mg |

$11.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1161066-100mg |

6,8-Dichloro-9H-purin-2-amine |

130120-68-2 | 96% | 100mg |

¥128.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1161066-1g |

6,8-Dichloro-9H-purin-2-amine |

130120-68-2 | 96% | 1g |

¥1375.00 | 2024-08-09 |

6,8-Dichloro-9H-purin-2-amine 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

130120-68-2 (6,8-Dichloro-9H-purin-2-amine) 関連製品

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:130120-68-2)6,8-Dichloro-9H-purin-2-amine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ